molecular formula C26H15N4Na3O9S3 B1142034 2-5 6-BIS-4-SULFOPHENYL-1 2 4-TRIAZIN-3 CAS No. 123333-82-4

2-5 6-BIS-4-SULFOPHENYL-1 2 4-TRIAZIN-3

Cat. No.: B1142034
CAS No.: 123333-82-4
M. Wt: 692.58301
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Description

Significance of Nitrogen-Rich Heterocycles in Advanced Chemical Research

Nitrogen-containing heterocycles are fundamental building blocks in a vast array of chemical applications, from pharmaceuticals to materials science. wisdomlib.orgnih.govopenmedicinalchemistryjournal.commsesupplies.com Their prevalence stems from the versatile chemical behavior of the nitrogen atom, which can participate in hydrogen bonding, act as a proton acceptor or donor, and influence the electronic properties of the molecule. nih.gov This versatility allows for the fine-tuning of molecular properties and interactions with biological targets or other molecules. nih.govresearchgate.net

The structural diversity of nitrogen heterocycles is immense, encompassing a wide range of ring sizes and numbers of nitrogen atoms. nih.gov Six-membered rings, such as triazines and pyridines, are particularly important and are found in many natural products and synthetic compounds. openmedicinalchemistryjournal.com The incorporation of multiple nitrogen atoms within a heterocyclic ring, as seen in triazines, often leads to compounds with high thermal stability and unique electronic characteristics. openmedicinalchemistryjournal.commsesupplies.com Research has shown that these nitrogen-rich structures are crucial in the development of new materials, including polymers and energetic compounds. openmedicinalchemistryjournal.commsesupplies.com

Role of Sulfonate Functionality in Modulating Molecular Interactions and Solubility

The introduction of sulfonate groups (–SO₃⁻) onto an organic molecule has a profound impact on its physicochemical properties. oup.commdpi.com One of the most significant effects of sulfonation is the dramatic increase in aqueous solubility. oup.commdpi.comresearchgate.net This is due to the highly charged and polar nature of the sulfonate group, which readily interacts with water molecules. oup.com With a pKa around 1.5, sulfonates are fully ionized over a wide pH range, ensuring their charged state in most biological and chemical systems. oup.commdpi.com

Beyond enhancing solubility, the sulfonate group plays a critical role in mediating non-covalent interactions. mdpi.com These charged groups can participate in strong electrostatic interactions and hydrogen bonding, which are crucial for molecular recognition processes. researchgate.net In the context of larger molecules and polymers, sulfonation can lead to significant conformational changes and influence the self-assembly and supramolecular organization of these systems. mdpi.comrsc.org The presence of sulfonate groups can also impact the electronic properties of aromatic systems, enhancing their electron-withdrawing capabilities. mdpi.com

Overview of Triazine and Pyridine (B92270) Hybrid Architectures in Chemical Science

The combination of triazine and pyridine rings within a single molecular framework gives rise to hybrid architectures with unique and often enhanced properties. Triazines, with their electron-deficient nature, and pyridines, which can also act as electron acceptors, can create systems with interesting electronic and photophysical characteristics. nih.gov

The synthesis of such hybrid structures often involves the strategic functionalization of a triazine core with pyridine-containing substituents. uclouvain.be These architectures have been explored for their potential in various applications, including the development of new materials for photocatalysis and organic electronics. nih.gov For instance, pyridine-linked covalent triazine frameworks have been shown to exhibit efficient adsorption and photocatalytic activity for the removal of organic pollutants from water. nih.gov The specific arrangement of the triazine and pyridine units can be tailored to control the electron donor-acceptor properties within the molecule, leading to materials with optimized performance. nih.gov

Data on Related Compounds

The following tables provide information on compounds that share structural similarities with 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine, illustrating the properties of related triazine derivatives.

Table 1: Properties of 2,4,6-tris(4-aminophenyl)-1,3,5-triazine

PropertyValueSource
Molecular FormulaC₂₁H₁₈N₆ nih.gov
Molecular Weight354.4 g/mol nih.gov
IUPAC Name4-[4,6-bis(4-aminophenyl)-1,3,5-triazin-2-yl]aniline nih.gov
CAS Number14544-47-9 nih.gov

This interactive table provides key identifiers for a related aminophenyl-substituted triazine.

Table 2: Synthesis of Substituted 1,3,5-Triazines

Starting MaterialReaction TypeKey Feature
Cyanuric chlorideSequential nucleophilic substitutionAllows for the controlled introduction of various functional groups (alkyl, aromatic, etc.) onto the triazine core. researchgate.netmdpi.com
Resorcinol and cyanuric chlorideOne-pot synthesis using an acidic ionic liquidHigh yield and purity of the resulting 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. google.com

This interactive table summarizes synthetic approaches to creating diverse triazine-based compounds.

Properties

CAS No.

123333-82-4

Molecular Formula

C26H15N4Na3O9S3

Molecular Weight

692.58301

Origin of Product

United States

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of the Triazine-Pyridine Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections." ias.ac.inyoutube.comdeanfrancispress.comamazonaws.com

For a target molecule like 3-(2-pyridyl)-5,6-bis(4-sulfophenyl)-1,2,4-triazine, the primary disconnection breaks the molecule down into its core heterocyclic components and the substituent groups. The key challenge lies in the construction of the central 1,2,4-triazine (B1199460) ring, which is attached to a pyridine (B92270) ring at the 3-position and two sulfophenyl groups at the 5- and 6-positions.

Key Disconnections:

C-S Bond Disconnection: The sulfophenyl groups can be retrosynthetically disconnected from the triazine core, leading back to a phenyl-substituted triazine and a sulfonating agent, or to a pre-sulfonated phenyl precursor.

Triazine Ring Disconnection: The 1,2,4-triazine ring itself can be disconnected in several ways, with the most common approach involving the reaction between an α-diketone and an amidrazone. acs.orgresearchgate.net

Pyridine-Triazine Bond Disconnection: The bond between the pyridine and triazine rings can be disconnected, suggesting a strategy where a pyridyl-containing building block is incorporated during the triazine synthesis.

The most prevalent and versatile method for constructing the 3,5,6-trisubstituted 1,2,4-triazine ring system is the condensation of a 1,2-dicarbonyl compound (an α-diketone) with an amidrazone. acs.orgresearchgate.net This approach offers a high degree of control over the substitution pattern at the 5- and 6-positions of the triazine ring.

Another significant pathway involves the reaction of an acid hydrazide with an α-haloketone, followed by cyclization. Variations of this method, including one-pot procedures, have been developed to improve efficiency. researchgate.net More recent innovations include domino annulation reactions and the use of aziridines with N-tosylhydrazones to access diversified triazines. acs.orgrsc.org

A general synthetic scheme for the formation of a 1,2,4-triazine ring, which is the core of the target compound, is the reaction between an α,β-diketo-ester equivalent and an amidrazone. researchgate.net For instance, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699), the non-sulfonated precursor to Ferrozine, is synthesized by reacting benzil (B1666583) (a 1,2-diketone) with 2-pyridinecarbohydrazide. chemicalbook.comillinois.edusigmaaldrich.com

Table 1: Common Methods for 1,2,4-Triazine Ring Synthesis

Precursor 1Precursor 2Resulting Substitution PatternReference(s)
1,2-DiketoneAmidrazone3,5,6-Trisubstituted acs.orgresearchgate.net
α-HaloketoneAcid Hydrazide3,6-Disubstituted acs.org
N-TosylhydrazoneAziridine3,6-Disubstituted or 3,5,6-Trisubstituted acs.org
Amide & 1,2-DiketoneHydrazine (B178648) Hydrate (B1144303)Substituted 1,2,4-triazines researchgate.net

The incorporation of the pyridine moiety is typically achieved by using a pyridine-containing building block in the triazine ring synthesis. The most direct method involves the use of 2-pyridinecarbohydrazide or its corresponding amidrazone. For example, reacting 2-pyridinecarbohydrazide with a 1,2-diketone directly installs the 2-pyridyl group at the 3-position of the resulting 1,2,4-triazine.

Alternatively, palladium-catalyzed cross-coupling reactions can be employed to attach a pyridine ring to a pre-formed triazine core. nih.gov For instance, a halogenated 1,2,4-triazine can be coupled with a pyridylboronic acid or a pyridylstannane. This approach allows for late-stage functionalization, which can be advantageous for creating a library of related compounds. nih.gov The synthesis of acs.orgresearchgate.netnih.govtriazolo[4,3-a]pyridines can be achieved through a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration. organic-chemistry.org

Installation of Sulfophenyl Substituents

The introduction of sulfonate groups onto the phenyl rings is a critical step in the synthesis of water-soluble triazine ligands like Ferrozine. This can be accomplished either by direct sulfonation of the fully formed triazine or by using starting materials that already contain the sulfonate group.

Direct sulfonation involves treating the parent phenyl-substituted triazine with a strong sulfonating agent. A common method is to heat the compound in fuming sulfuric acid (oleum). This approach was used in the original synthesis of Ferrozine, where 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine was sulfonated to yield the desired product. illinois.edu

The conditions for direct sulfonation must be carefully controlled to avoid side reactions and ensure the desired degree of sulfonation. The electron-withdrawing nature of the triazine ring can make the phenyl rings less reactive towards electrophilic substitution, often requiring harsh reaction conditions.

An alternative and often more controlled method is to use building blocks that are already sulfonated. This avoids the harsh conditions of direct sulfonation and can lead to higher yields and fewer side products.

For example, a 1,2-diketone bearing sulfonate groups on its phenyl rings can be synthesized and then condensed with a pyridyl amidrazone. This strategy requires the synthesis of 4,4'-disulfobenzil, which can be challenging.

Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. In this scenario, a dihalo-1,2,4-triazine could be coupled with 4-sulfophenylboronic acid. This method offers high modularity, allowing for the introduction of various substituted phenyl groups.

Multi-Component Reactions and One-Pot Synthesis Approaches

To improve synthetic efficiency, reduce waste, and simplify purification processes, researchers have explored multi-component reactions (MCRs) and one-pot syntheses for 1,2,4-triazines.

Domino annulation reactions have also been developed for the synthesis of 1,2,4-triazine derivatives from readily available materials like ketones, aldehydes, and alkynes in a single pot. rsc.org Furthermore, the use of acidic ionic liquids as both solvent and catalyst has been reported for the synthesis of related triazine compounds, offering advantages such as ease of product isolation and catalyst recycling. google.com While not yet specifically reported for pyridyl-bis(sulfophenyl)-triazines, these advanced methodologies represent a promising future direction for the synthesis of this class of compounds.

Sequential Condensation Reactions for Scaffold Assembly

A more traditional and widely employed method for assembling the 1,2,4-triazine ring is through sequential condensation reactions. The most common pathway involves the reaction of an α-dicarbonyl compound with an aminoguanidine (B1677879) derivative. In the context of Ferrozine, this would involve a substituted glyoxal (B1671930) reacting with a substituted aminoguanidine.

The general mechanism for this class of reaction is the condensation of thiocarbohydrazide (B147625) with pyruvic acid. researchgate.net A typical synthesis of the 1,2,4-triazine core involves the reaction between a 1,2-dicarbonyl compound and an amidrazone or a similar hydrazine derivative. This is followed by a cyclization step to form the six-membered triazine ring. The substituents on the final ring system are determined by the nature of the starting dicarbonyl and hydrazine components. For asymmetrically substituted 1,2,4-triazines, this method requires careful control to ensure the correct regiochemical outcome. ijpsr.info The synthesis of various 1,2,4-triazine derivatives has been reported through the condensation of phenacyl halides with compounds like 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. researchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds like 1,2,4-triazines is a growing area of research, aiming to reduce the environmental impact of chemical manufacturing.

Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. Research into the synthesis of triazine derivatives has demonstrated the feasibility of using environmentally benign solvents or even solvent-free conditions. mdpi.com For instance, the synthesis of 1,2,4-triazine derivatives has been achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a solvent, which avoids the need for a separate catalyst and proceeds at moderate temperatures. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and the ability to perform reactions under solvent-free conditions. chim.itnih.gov Sonochemistry, which utilizes ultrasound to promote chemical reactions, has also been applied to the synthesis of 1,3,5-triazine (B166579) derivatives in aqueous media, significantly reducing the reliance on organic solvents. mdpi.comnih.gov Another reported solvent-free approach involves the ipso-substitution of a cyano group on a 1,2,4-triazine ring with higher alcohols, demonstrating a new method for functionalization without the need for a solvent. chimicatechnoacta.ru

Table 1: Comparison of Green Synthetic Methods for Triazine Synthesis

MethodSolvent SystemKey AdvantagesReference
Microwave-AssistedOften solvent-free or benign solvents (e.g., water, ethanol)Rapid heating, shorter reaction times, higher yields. chim.it
SonochemicalWaterEnergy efficient, can be more versatile than microwave, avoids organic solvents. nih.gov
DBU as Solvent1,8-diazabicyclo[5.4.0]undec-7-eneActs as both solvent and base, catalyst-free. researchgate.net
Solvent-Free ipso-SubstitutionNoneEliminates solvent waste, direct functionalization. chimicatechnoacta.ru

Catalyst Development for Enhanced Efficiency and Selectivity

The development of efficient and selective catalysts is a cornerstone of green chemistry. In the synthesis of substituted 1,2,4-triazines, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are employed to introduce aryl substituents onto the triazine core. nih.gov These methods allow for the construction of complex biaryl structures under relatively mild conditions. nih.gov

There is a significant research focus on replacing precious metal catalysts like palladium with more abundant and less toxic alternatives, such as iron. nih.gov Iron catalysts are attractive due to their low cost, low toxicity, and versatile catalytic activities. nih.govrsc.org Carbon-based iron catalysts, in particular, are being developed as sustainable and efficient options for a range of organic transformations. nih.gov While direct application to Ferrozine synthesis is still an area for development, these advancements in catalysis are crucial for the future of sustainable chemical production. The use of fused iron catalysts has been explored for their stability and activity in industrial processes like Fischer-Tropsch synthesis, providing insights into the behavior of different iron phases (e.g., iron carbides) as active catalytic sites. rsc.orgrsc.org

Stereochemical Control and Regioselectivity in Synthesis

In organic synthesis, regioselectivity refers to the preference for bond formation or cleavage in one direction over all other possibilities. wikipedia.org This is particularly important in the synthesis of unsymmetrically substituted heterocycles like 1,2,4-triazines. When constructing the triazine ring from unsymmetrical starting materials, such as an unsymmetrical 1,2-dicarbonyl compound, the reaction can potentially yield two different constitutional isomers. youtube.com

The control of regioselectivity is achieved by carefully selecting the starting materials and reaction conditions. For example, in the synthesis of 1,3,5-triazines from cyanuric chloride, the significant difference in reactivity of the chlorine atoms at different temperatures allows for the sequential and regioselective introduction of different nucleophiles. mdpi.com For 1,2,4-triazines, the synthesis of specific regioisomers often relies on multi-step synthetic sequences where blocking groups or directing groups are used to guide the reaction to the desired outcome. The choice between a one-pot multicomponent reaction and a sequential approach can also influence the regiochemical outcome. While specific studies on the stereochemical control in Ferrozine synthesis are limited, the general principles of regioselectivity are fundamental to ensuring the correct arrangement of the sulfophenyl groups on the 1,2,4-triazine core. wikipedia.orgyoutube.com

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For a complex aromatic structure like Ferrozine, a combination of one-dimensional and two-dimensional NMR techniques is essential for unambiguous signal assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of Ferrozine displays a series of signals in the aromatic region, corresponding to the protons on the three distinct phenyl rings and the triazine core. The sulfonation pattern on the phenyl rings significantly influences the chemical shifts and coupling constants of the aromatic protons. A representative ¹H NMR spectrum of Ferrozine shows distinct multiplets, which can be assigned to the protons of the different substituted phenyl rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of Ferrozine is expected to show signals for the carbon atoms of the triazine ring and the three sulfophenyl substituents. The chemical shifts of the carbons in the phenyl rings are influenced by the electron-withdrawing sulfonate groups.

2D NMR Spectroscopy: While specific 2D NMR data such as COSY, HSQC, and HMBC for Ferrozine are not widely available in the public domain, these techniques are instrumental for the complete structural assignment of such complex molecules.

COSY (Correlation Spectroscopy) would reveal the proton-proton coupling networks within each of the sulfophenyl rings, aiding in the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would provide crucial information about the long-range (2-3 bond) correlations between protons and carbons, helping to connect the different structural fragments, including the linkage of the sulfophenyl rings to the triazine core.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, which would be valuable for determining the preferred conformation of the molecule in solution.

Currently, there is no readily available information in the scientific literature regarding the use of dynamic NMR for the conformational analysis of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazin-3(2H)-one. Such studies could potentially provide information on the rotational barriers of the sulfophenyl rings around the C-C bonds connecting them to the triazine core.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful tool for the identification of functional groups and the characterization of molecular vibrations.

The IR and Raman spectra of Ferrozine are characterized by a series of absorption and scattering bands corresponding to the various functional groups present in the molecule.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
N-H (amide in triazine ring)Stretching3400 - 3200
S=O (sulfonate group)Asymmetric and Symmetric Stretching1250 - 1150 and 1070 - 1030
C=N (triazine ring)Stretching1680 - 1620
C=O (amide in triazine ring)Stretching1700 - 1650

Data is based on typical ranges for these functional groups and may vary for the specific molecule.

A published FT-Raman spectrum of a Ferrozine monosodium salt hydrate (B1144303) is available, though a detailed analysis and peak assignments are not provided. nih.gov The identification of the compound by suppliers is often confirmed by comparing its IR spectrum to a standard. researchgate.net

The aromatic nature of the three sulfophenyl rings gives rise to a series of characteristic bands in the IR and Raman spectra. These include:

C-H stretching vibrations: Typically observed in the region of 3100-3000 cm⁻¹.

C=C ring stretching vibrations: A set of bands usually found in the 1600-1450 cm⁻¹ region.

C-H in-plane and out-of-plane bending vibrations: These occur at lower wavenumbers and are sensitive to the substitution pattern on the aromatic rings.

Advanced Mass Spectrometry

Advanced mass spectrometry techniques are essential for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For a charged and relatively non-volatile molecule like Ferrozine, electrospray ionization (ESI) would be the preferred method.

While specific experimental mass spectrometry data for Ferrozine is not detailed in readily available literature, a theoretical analysis can predict its behavior. The ESI mass spectrum in negative ion mode would be expected to show a prominent ion corresponding to the [M-2Na]²⁻ dianion, as well as the [M-Na]⁻ monoanion.

High-resolution mass spectrometry (HRMS) would provide the exact mass of these ions, allowing for the confirmation of the elemental composition of the molecule with high accuracy.

Tandem mass spectrometry (MS/MS) experiments would be necessary to elucidate the fragmentation pathways. The fragmentation of the Ferrozine anion would likely involve cleavages around the triazine ring and the loss of SO₃ from the sulfonate groups. The fragmentation pattern would provide valuable information for confirming the connectivity of the different structural units of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and precision. For 2,5,6-tris(4-sulfophenyl)-1,2,4-triazin-3(2H)-one, HRMS provides an exact mass measurement that can confirm its molecular formula, C₂₁H₁₅N₃O₁₀S₃. This technique, often coupled with liquid chromatography (LC-HRMS), allows for the separation of the analyte from impurities prior to mass analysis, ensuring that the measured mass corresponds to the compound of interest. nih.gov

Electrospray ionization (ESI) is a common and suitable ionization technique for polar, non-volatile compounds like polysulfonated species, typically producing protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. Given the acidic nature of the sulfonic acid groups, negative ion mode ESI is often preferred.

Table 1: Theoretical and Expected HRMS Data for 2,5,6-tris(4-sulfophenyl)-1,2,4-triazin-3(2H)-one

Ion SpeciesMolecular FormulaTheoretical m/z
[M-H]⁻C₂₁H₁₄N₃O₁₀S₃⁻592.9840
[M-2H]²⁻/2C₂₁H₁₃N₃O₁₀S₃²⁻296.4884
[M-3H]³⁻/3C₂₁H₁₂N₃O₁₀S₃³⁻197.6565
[M+H]⁺C₂₁H₁₆N₃O₁₀S₃⁺595.0000

Note: The theoretical m/z values are calculated based on the most abundant isotopes of each element.

The observation of multiply charged ions is common for compounds with multiple acidic or basic sites. nih.gov The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for the differentiation of the isotopic pattern, further confirming the elemental composition. youtube.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing valuable structural information. For 2,5,6-tris(4-sulfophenyl)-1,2,4-triazin-3(2H)-one, the fragmentation pattern would be influenced by the stability of the triazinone ring and the lability of the sulfonate groups. youtube.comresearchgate.net

In negative ion mode MS/MS of the [M-H]⁻ ion, characteristic losses associated with the sulfophenyl moieties are expected. These include the neutral loss of SO₃ (79.9568 Da) and H₂SO₃ (81.9724 Da). nih.gov Fragmentation of the triazine ring itself can also occur, often initiated by the loss of small neutral molecules like N₂ or HCN. acs.org

Table 2: Plausible MS/MS Fragmentation Pathways of [C₂₁H₁₄N₃O₁₀S₃]⁻ (m/z 592.98)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
592.98513.0272SO₃[M-H-SO₃]⁻
592.98433.07042 x SO₃[M-H-2SO₃]⁻
592.98353.11363 x SO₃[M-H-3SO₃]⁻
513.0272433.0704SO₃Loss of a second sulfonate group
433.0704353.1136SO₃Loss of a third sulfonate group
592.98564.98N₂[M-H-N₂]⁻
564.98485.0232SO₃[M-H-N₂-SO₃]⁻

The fragmentation cascade can be complex due to the presence of three identical substituents. The initial loss of an SO₃ group is a common fragmentation pathway for sulfonated aromatic compounds. nih.gov Subsequent losses of the remaining sulfonate groups would lead to a cascade of fragment ions. The stability of the triazinone core under CID conditions would determine the extent of ring fragmentation. researchgate.net

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Obtaining a single crystal of sufficient quality is a prerequisite for this technique. For a highly polar and potentially flexible molecule like 2,5,6-tris(4-sulfophenyl)-1,2,4-triazin-3(2H)-one, crystallization can be challenging. Techniques such as slow evaporation from a suitable solvent system or vapor diffusion might be employed.

The crystal structure would reveal the precise geometry of the 1,2,4-triazin-3(2H)-one ring and the orientation of the three 4-sulfophenyl substituents. The planarity of the triazinone ring and the dihedral angles between the ring and the phenyl substituents would be determined. jyu.firesearchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding)

The presence of multiple sulfonate groups and the triazinone ring with its N-H and C=O functionalities suggests that the crystal packing will be dominated by strong intermolecular interactions.

Hydrogen Bonding: The N-H group of the triazinone ring is a hydrogen bond donor, while the carbonyl oxygen and the oxygens of the sulfonate groups are potent hydrogen bond acceptors. Extensive hydrogen bonding networks are expected, potentially involving water molecules if crystallized from an aqueous solution. These interactions play a crucial role in the formation of the supramolecular architecture. nih.govnih.gov

π-Stacking: The aromatic phenyl rings and the triazine ring can participate in π-π stacking interactions, further stabilizing the crystal lattice. The arrangement could be parallel-displaced or T-shaped, depending on the electrostatic and steric factors. nih.gov

Conformational Analysis and Torsional Angles

The flexibility of the molecule arises from the rotation around the C-C bonds connecting the phenyl rings to the triazine core and the C-S bonds of the sulfonate groups. X-ray crystallography will provide the specific conformation adopted in the solid state.

Table 3: Key Torsional Angles for Conformational Analysis

Torsional AngleDescriptionExpected Range
C(triazine)-C(triazine)-C(phenyl)-C(phenyl)Dihedral angle between the triazine and phenyl ringsHighly variable, dependent on steric hindrance and crystal packing forces.
C(phenyl)-C(phenyl)-S-OOrientation of the sulfonate group relative to the phenyl ringInfluenced by intramolecular and intermolecular hydrogen bonding.

Chiroptical Spectroscopy (if chiral centers are present or induced)

The nominal structure of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazin-3(2H)-one does not possess a stereogenic carbon atom. However, the possibility of atropisomerism could arise if rotation around the C-C bonds between the triazine and phenyl rings is significantly hindered. This is more likely with bulky ortho substituents, which are not present here. Therefore, the molecule is expected to be achiral.

If the molecule were to crystallize in a chiral space group, the crystal itself would be chiral, and solid-state chiroptical techniques could be applied. However, for an achiral molecule, this is less common. As such, chiroptical spectroscopy is not anticipated to be a primary characterization technique for this compound unless it is derivatized with a chiral moiety or forms a complex with a chiral host.

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com This technique is particularly sensitive to the spatial arrangement of chromophores, which are the parts of a molecule that absorb light. In 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine, the aromatic triazine ring and the phenyl rings constitute the primary chromophores.

The CD spectrum provides information about the secondary structure and folding of molecules. A non-zero CD signal confirms the presence of chirality. youtube.com For a molecule like the one , the electronic transitions of the aromatic systems would be expected to produce a characteristic CD spectrum if the molecule is chiral. The comparison of an experimentally obtained CD spectrum with spectra predicted by quantum-chemical calculations for each possible enantiomer allows for the unambiguous assignment of the absolute configuration. nih.gov

Table 1: Hypothetical Circular Dichroism (CD) Spectral Data for a Chiral Conformer of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine

Wavelength (nm)Molar Ellipticity (deg·cm²/dmol)Transition Assignment (Hypothetical)
220+15,000π → π* transition of phenyl rings
250-8,000n → π* transition of triazine ring
280+5,000π → π* transition of triazine ring
310-2,500Charge-transfer band
Note: This table is illustrative and represents hypothetical data based on typical values for aromatic chromophores. Actual values would need to be determined experimentally.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful techniques that extend the principles of circular dichroism to vibrational transitions in the infrared region of the electromagnetic spectrum. jascoinc.comwikipedia.org These methods provide detailed information about the three-dimensional structure of chiral molecules in solution. jascoinc.comschrodinger.com

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. jascoinc.com ROA, on the other hand, measures a small difference in the intensity of Raman scattered right and left circularly polarized light. wikipedia.orgrsc.org Both techniques are exquisitely sensitive to the stereochemistry of a molecule.

For 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine, the VCD and ROA spectra would be rich in information, containing bands corresponding to the various vibrational modes of the triazine core, the phenyl rings, and the sulfonate groups. Key vibrational modes would include C-H stretching, C=N and C=C ring stretching, and S=O stretching of the sulfonate groups.

The primary advantage of VCD and ROA is that the absolute configuration of a chiral molecule can be determined by comparing the experimental spectrum with spectra calculated for the different possible enantiomers using computational methods like Density Functional Theory (DFT). nih.govschrodinger.comcam.ac.uk A good match between the experimental and calculated spectra for a particular enantiomer provides a confident assignment of its absolute configuration. cam.ac.uk

Table 2: Representative Vibrational Frequencies and Expected Chiroptical Activity for 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected VCD/ROA Signal
Aromatic C-H Stretch3000-3100Moderate
C=N Stretch (Triazine Ring)1500-1600Strong
Aromatic C=C Stretch1400-1600Strong
Asymmetric SO₃ Stretch1200-1350Strong
Symmetric SO₃ Stretch1030-1070Moderate
C-S Stretch650-750Moderate
Note: The signal strength is a qualitative prediction and would depend on the specific molecular conformation.

Reactivity and Reaction Mechanisms

Transformations of the Sulfonate Groups

The sulfonate (-SO₃⁻) groups on the phenyl rings are key to the molecule's high water solubility. These groups can, under specific chemical conditions, be transformed through desulfonation or derivatization.

Desulfonation is the removal of a sulfonic acid group from an aromatic ring. This reaction is typically achieved by heating the sulfonic acid in the presence of a dilute acid, often with superheated steam. The reaction is a reversal of sulfonation and is driven by hydrolysis. For 3-(2-pyridyl)-5,6-bis(4-sulfophenyl)-1,2,4-triazine, complete desulfonation would yield the non-sulfonated parent compound, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699). While this parent compound is a known precursor in the synthesis of the sulfonated version, specific studies detailing the kinetics or optimized conditions for the desulfonation of the final product are not extensively documented in primary research literature, as the sulfonated form is the one of primary interest for its analytical applications.

The sulfonic acid groups can be converted into other functional groups, which can alter the molecule's properties. A common derivatization involves the conversion of sulfonic acids into sulfonyl chlorides (-SO₂Cl). This is typically achieved by reacting the sodium salt of the sulfonic acid with a strong chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The resulting sulfonyl chlorides are versatile intermediates that can be reacted with various nucleophiles. For instance, reaction with ammonia (B1221849) can produce sulfonamides (-SO₂NH₂), and reaction with alcohols can yield sulfonate esters (-SO₂OR).

Starting Material Reagent Product Reaction Type
R-SO₃NaPCl₅ or SOCl₂R-SO₂ClChlorosulfonation
R-SO₂ClNH₃R-SO₂NH₂Ammonolysis
R-SO₂ClR'-OHR-SO₂OR'Esterification
Table 1: General Derivatization Reactions of Sulfonic Acid Groups. R represents the 3-(2-pyridyl)-5,6-bis(phenyl)-1,2,4-triazine backbone.

Reactivity of the Triazine and Pyridine (B92270) Nitrogen Atoms

The nitrogen atoms in both the triazine and pyridine rings are fundamental to the molecule's ability to act as a ligand in coordination chemistry, a property central to its use as an iron indicator. This reactivity stems from their basicity and ability to be quaternized.

The nitrogen atoms in the heterocyclic rings possess lone pairs of electrons and can be protonated in acidic solutions. The basicity of these nitrogens, quantified by their acid dissociation constants (pKa), determines the pH at which protonation occurs. The pyridine nitrogen is generally more basic than the nitrogen atoms of the 1,2,4-triazine (B1199460) ring. The electron-withdrawing effect of the triazine ring reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2). Conversely, the pyridyl group influences the basicity of the triazine nitrogens. The N-2 and N-4 atoms of the triazine ring are the most likely sites for coordination with metal ions, forming a stable bidentate chelate. The protonation equilibria are crucial for understanding the pH-dependent complexation reactions of the molecule.

Nitrogen Atom Location Typical pKa Range Notes
Pyridine Nitrogen2.5 - 3.5Basicity is reduced by the attached electron-withdrawing triazine ring.
Triazine Nitrogens (N-2, N-4)1.0 - 2.0These nitrogens are weakly basic due to the electronegativity of the ring system.
Table 2: Approximate pKa Values for Protonation of Nitrogen Atoms in 3-(2-Pyridyl)-5,6-bis(4-sulfophenyl)-1,2,4-triazine.

Quaternization involves the alkylation of the nitrogen atoms, converting the neutral tertiary amine functionality into a permanently charged quaternary ammonium (B1175870) salt. This is typically achieved by reacting the heterocyclic compound with an alkyl halide (e.g., methyl iodide, CH₃I). In the case of 3-(2-pyridyl)-5,6-bis(4-sulfophenyl)-1,2,4-triazine, the pyridine nitrogen is the most likely site for quaternization due to its higher basicity and steric accessibility compared to the triazine nitrogens. The reaction with an alkyl halide, such as methyl iodide, would yield a pyridinium (B92312) salt. This modification would significantly alter the electronic properties and coordination chemistry of the molecule.

Reductive and Oxidative Transformations

No specific studies detailing the reductive or oxidative transformations of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazin-3-one were found. While the electrochemical properties of some 1,2,4-triazine derivatives have been investigated, showing the triazine core can undergo electron transfer processes researchgate.net, this data is not specific to the requested compound and its unique substitution pattern. General information on the oxidation of dihydro-1,2,4-triazines to their aromatic form exists mdpi.com, but this does not pertain to the fully aromatic triazinone specified.

Mechanistic Studies of Key Synthetic Steps and Transformations

Detailed mechanistic studies, including kinetic investigations and the identification of reaction intermediates, are highly specific to the reaction and the molecule .

No kinetic data for the synthesis or transformation of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazin-3-one has been published in the surveyed literature. Kinetic studies are available for other reactions involving the 1,2,4-triazine scaffold, such as their use in bioconjugation reactions or the hydrolysis of their metal complexes rsc.orgaau.dkresearchgate.net, but these are not applicable to the target molecule.

The identification of reaction intermediates is a component of detailed mechanistic studies. Without specific research on the synthesis or reactivity of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazin-3-one, no information on its reaction intermediates could be located. Plausible mechanisms for the formation of other substituted 1,2,4-triazines have been proposed, sometimes involving intermediates like amidrazones or perhydro-triazolo-triazine derivatives nih.govorganic-chemistry.org, but these are not directly relevant.

Due to the absence of specific research findings for 2,5,6-tris(4-sulfophenyl)-1,2,4-triazin-3-one, it is not possible to generate a scientifically accurate article that adheres to the strict content requirements of the prompt. Providing generalized information on 1,2,4-triazines would not address the specific nature of the requested compound and would fall outside the specified scope.

Coordination Chemistry and Metal Complexation

Ligand Design Principles for Triazine-Pyridine Scaffolds

The design of ligands built upon triazine-pyridine scaffolds is a strategic endeavor in coordination chemistry, aimed at creating molecules with specific metal-binding properties. studysmarter.co.uknih.gov The inclusion of a 1,2,4-triazine (B1199460) ring, a π-deficient heterocycle, and a pyridine (B92270) ring within the same molecule creates a robust framework for coordinating metal ions. acs.org The arrangement of nitrogen atoms in these heterocyclic rings provides predefined sites for metal chelation, a foundational principle in the design of polydentate ligands. nih.govresearchgate.net This strategic design has led to the development of ligands with enhanced sensitivity and selectivity for specific metal ions. cdnsciencepub.com

The compound functions as a multidentate ligand, primarily through the nitrogen atoms of its α-diimine group, which includes the pyridine and triazine rings. cdnsciencepub.comresearchgate.net This arrangement allows it to act as a bidentate chelating agent, forming stable five-membered rings with metal ions. cdnsciencepub.comnih.gov Spectrophotometric titration experiments have confirmed that three molecules of the ligand coordinate with one iron(II) ion, indicating a 3:1 complex where the ligand behaves as a bidentate agent. cdnsciencepub.com

The oxygen atoms of the sulfonate groups (-SO₃⁻) also play a role in the coordination chemistry. These groups contain hard oxygen donor atoms that can interact with metal ions, particularly influencing the stability and properties of complexes with highly polarizing ions like Fe(III) or f-block elements. mdpi.comrsc.org

The presence of sulfonate groups is a critical design feature that significantly influences the ligand's properties. A primary effect is the dramatic increase in water solubility, which is a key advantage over early phenyl-substituted triazine reagents that were largely insoluble in aqueous media. cdnsciencepub.comrsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this ligand generally involves the reaction of its disodium (B8443419) salt with a corresponding metal salt in an appropriate solvent. nih.govmdpi.comresearchgate.net For instance, the well-studied iron(II) complex is formed rapidly when the ligand is mixed with an iron(II) source in an aqueous solution. cdnsciencepub.comresearchgate.net The resulting complexes are then characterized using various analytical techniques to determine their stoichiometry, geometry, and physicochemical properties.

The most extensively characterized transition metal complex of this ligand is with iron(II). The ligand, often referred to as Ferene in this context, is a highly sensitive chromogenic reagent for Fe(II) determination. cdnsciencepub.comresearchgate.netcdnsciencepub.com The complex forms a distinct intense blue color in solution. cdnsciencepub.com The ligand is typically used as its disodium salt, meaning sodium ions are present in the crystalline structure. cdnsciencepub.comcymitquimica.com Studies on structurally analogous ligands have also explored complexation with other transition metals like Co(II) and Cu(II). researchgate.netmdpi.com

Table 1: Properties of the Iron(II)-Ferene Complex

PropertyValueReference
Stoichiometry (Ligand:Metal)3:1 cdnsciencepub.com
ColorIntense Blue cdnsciencepub.com
Optimal pH Range for Formation3-6 researchgate.net
Log K (Formation Constant)14.9 cdnsciencepub.com

A significant area of research for sulfonated triazine-based ligands is their application in separating trivalent actinides (An³⁺) from trivalent lanthanides (Ln³⁺), a notoriously difficult task due to their similar chemical properties. northumbria.ac.ukresearchgate.netdiva-portal.org The f-orbitals of these elements dominate their coordination chemistry, leading to high coordination numbers and flexible geometries. numberanalytics.comnumberanalytics.com

Hydrophilic sulfonated bis-1,2,4-triazine ligands have proven to be highly effective reagents for this separation. northumbria.ac.ukresearchgate.net The selectivity is believed to arise from a more significant covalent contribution to the metal-ligand bond with actinides compared to the more ionic interaction with lanthanides. rsc.orgnorthumbria.ac.uk The number of sulfonate groups is a determining factor; tetrasulfonated ligands show a much greater ability to selectively complex Am(III) in the aqueous phase compared to disulfonated versions, which is crucial for processes like TALSPEAK (Trivalent Actinide–Lanthanide Separations by Phosphorus-reagent Extraction from Aqueous Komplexes). northumbria.ac.uk

Spectroscopic Analysis of Metal Complexes

Spectroscopic methods are essential for characterizing the metal complexes formed with 2,5,6-tris(4-sulfophenyl)-1,2,4-triazin-3(2H)-one. These techniques provide insight into the electronic structure, bonding, and geometry of the complexes. mdpi.com

The most prominent analytical method for the iron(II) complex is UV-visible spectrophotometry. The Fe(II)-Ferene complex exhibits a strong, sharp absorption peak at a specific wavelength in the visible spectrum, which forms the basis for its use in quantitative analysis. cdnsciencepub.comresearchgate.net While the ligand itself does not absorb in the visible region, its iron complex has a very high molar absorptivity. researchgate.net Other techniques like Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are also used to characterize the ligand and its coordination to metal ions, showing shifts in signals upon complexation. cdnsciencepub.comnih.govresearchgate.net

Table 2: Spectroscopic Data for the Iron(II)-Ferene Complex

Spectroscopic ParameterValueReference
Maximum Absorbance (λmax)593 nm cdnsciencepub.comresearchgate.net
Molar Absorptivity (ε)34,500 - 35,500 L·mol⁻¹·cm⁻¹ cdnsciencepub.comresearchgate.net

Compound Reference Table

Structural Analysis of Metal Complexes

No structural data from X-ray crystallography or studies on the supramolecular assembly of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazin-3(2H)-one complexes are present in the available literature.

There are no published X-ray crystal structures for metal complexes of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazin-3(2H)-one. X-ray crystallography provides definitive proof of the coordination mode of a ligand and the geometry of the resulting metal complex. For comparison, the crystal structures of complexes with other triazine derivatives have revealed a variety of coordination modes, including tridentate chelation. mdpi.com

Information on the supramolecular assembly of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazin-3(2H)-one through metal-ligand interactions is not available. The sulfonate groups on the phenyl rings would be expected to influence supramolecular structures through hydrogen bonding and electrostatic interactions, potentially leading to the formation of extended networks. Studies on other sulfonated ligands have shown their utility in constructing metal-organic frameworks (MOFs). rsc.org

Applications in Catalysis (Focus on Chemical Mechanisms)

No specific catalytic applications or mechanistic studies involving metal complexes of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazin-3(2H)-one have been reported.

There is no information on metal-ligand cooperativity in catalytic transformations for the specified compound. This concept involves the ligand actively participating in the catalytic cycle, often through proton or electron transfer, in concert with the metal center. Research on sulfonated covalent triazine-based frameworks (CTFs) has explored their use as solid acid catalysts, for example, in the hydrolysis of cellobiose, although this does not involve discrete metal complexes. nih.govresearchgate.netrsc.org

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of complex organic molecules.

The three-dimensional structure of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine is crucial for its chemical behavior. Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1,2,4-triazine (B1199460) derivatives, Density Functional Theory (DFT) methods are commonly employed for this purpose. nih.govtandfonline.com A popular functional, B3LYP (Becke's three-parameter Lee-Yang-Parr), combined with a basis set such as 6-31G(d,p), is frequently used to obtain optimized molecular structures. nih.gov

In the case of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine, the three bulky sulfophenyl groups attached to the triazine ring are expected to cause significant steric hindrance. This would likely result in a non-coplanar arrangement where the phenyl rings are twisted out of the plane of the central 1,2,4-triazine ring. nih.govresearchgate.net Conformational analysis would explore the potential energy surface by rotating the single bonds connecting the phenyl groups to the triazine core to identify the global minimum energy conformer and any other low-energy rotational isomers. This analysis is critical as the degree of twist affects the electronic conjugation between the aromatic systems.

Table 1: Representative Calculated Geometrical Parameters for a 1,2,4-Triazine Derivative.

The electronic structure of a molecule governs its reactivity and optical properties. Frontier Molecular Orbital (FMO) theory is a key concept used to analyze this structure by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.govscribd.com

For 1,2,4-triazine derivatives, DFT calculations are used to determine the energies and spatial distributions of these orbitals. nih.govmdpi.com In 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine, the HOMO is expected to be distributed over the electron-rich phenyl rings, while the LUMO is likely localized on the electron-deficient 1,2,4-triazine ring. researchgate.net The strongly electron-withdrawing sulfonate (-SO₃H) groups would lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and, consequently, the molecule's electronic and optical properties.

Charge distribution analysis, often visualized with Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. In this compound, the MEP map would likely show negative potential (red/yellow) around the sulfonate groups and the nitrogen atoms of the triazine ring, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Table 2: Calculated Electronic Properties for a Generic 1,2,4-Triazine Derivative.

The 1,2,4-triazine ring is a six-membered heterocyclic system that exhibits aromatic character. According to Hückel's rule, a planar, cyclic, fully conjugated molecule with 4n+2 π electrons is considered aromatic. libretexts.orglibretexts.org The 1,2,4-triazine ring fits these criteria with 6 π electrons (n=1).

However, the aromaticity of triazines is significantly influenced by the presence of three electronegative nitrogen atoms. These atoms cause a polarization of the π-electron system, making the ring "π-deficient." wikipedia.org Consequently, the resonance energy of triazines is much lower than that of benzene, indicating reduced aromatic stabilization. youtube.com Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would likely confirm the moderate aromatic character of the 1,2,4-triazine core in the target molecule.

Molecules with large non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. acs.org Triazine derivatives, particularly those with donor-acceptor architectures, have been investigated as potential NLO materials. nih.govresearchgate.net The structure of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine, featuring an electron-accepting triazine core and phenyl groups that can act as π-electron donors, suggests potential for NLO activity. The sulfonate groups, being strongly electron-withdrawing, further enhance the intramolecular charge transfer (ICT) characteristics, which is a key factor for NLO response. nih.govresearchgate.net

Theoretical calculations can predict NLO properties such as the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ). acs.orgnih.gov Methods like the coupled perturbed Hartree-Fock (CPHF) or DFT are used to compute these values. nih.gov A small HOMO-LUMO gap is often associated with high polarizability and significant NLO characteristics. nih.govresearchgate.net Computational studies on analogous triazine systems have shown that strategic substitution can lead to a substantial increase in these NLO properties compared to the parent triazine molecule. acs.org

Spectroscopic Property Predictions

Computational chemistry provides a reliable means to predict Nuclear Magnetic Resonance (NMR) spectra, which is invaluable for structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method, typically implemented within a DFT framework, is widely used to calculate NMR chemical shifts (δ) and spin-spin coupling constants (J). ufv.br

For 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine, theoretical ¹H and ¹³C NMR spectra can be generated. mdpi.com The calculated chemical shifts are then compared to experimental values, often showing good correlation after a scaling factor is applied or by referencing to a standard like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory. The predicted spectrum would show distinct signals for the protons on the phenyl rings, which would be split into doublet patterns typical of para-substitution. The chemical shifts of the carbon atoms in the triazine ring would be particularly sensitive to the electronic environment and would be useful for confirming the structure. tdx.catmdpi.com

Table 3: Hypothetical Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine.

Simulation of UV-Vis and Vibrational Spectra

The simulation of ultraviolet-visible (UV-Vis) and vibrational (infrared and Raman) spectra is a powerful tool for understanding the electronic transitions and molecular vibrations of a compound. For complex organic molecules like 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common computational methods employed. nih.govnih.govnih.gov

UV-Vis Spectra Simulation: TD-DFT calculations are widely used to predict the electronic absorption spectra of triazine derivatives by calculating the vertical excitation energies and oscillator strengths. researchgate.net The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. For similar aromatic and heterocyclic compounds, hybrid functionals like B3LYP or CAM-B3LYP with a basis set such as 6-311+G(d,p) are often utilized. sci-hub.se The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is essential to account for the influence of the solvent on the electronic transitions, especially for a highly polar, sulfonated compound.

The simulated UV-Vis spectrum of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine in an aqueous solution would be expected to show intense absorption bands in the UV region, corresponding to π→π* transitions within the aromatic triazine and phenyl rings. The sulfonate groups, being electron-withdrawing, would likely influence the position and intensity of these bands.

Vibrational Spectra Simulation: The simulation of infrared (IR) and Raman spectra is typically performed using DFT calculations to determine the harmonic vibrational frequencies. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. For 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine, the vibrational spectrum would be characterized by modes corresponding to the triazine ring, the phenyl rings, and the sulfonate groups. Key vibrational modes would include C=N stretching in the triazine ring, C-C stretching in the phenyl rings, and S=O and S-O stretching in the sulfonate groups.

Table 1: Illustrative Simulated Spectral Data for 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine

Spectral TypeCalculated Parameter (Illustrative)Description
UV-Vis λmax ≈ 280 nmMajor π→π* transition associated with the conjugated aromatic system.
Oscillator Strength (f) ≈ 0.8High intensity absorption band.
Infrared ~1550 cm⁻¹C=N stretching vibrations of the 1,2,4-triazine ring.
~1480 cm⁻¹Aromatic C-C stretching vibrations of the phenyl rings.
~1200 cm⁻¹Asymmetric SO₃⁻ stretching vibration.
~1050 cm⁻¹Symmetric SO₃⁻ stretching vibration.
Raman ~1610 cm⁻¹Ring stretching mode of the triazine and phenyl groups.
~1000 cm⁻¹Symmetric breathing mode of the phenyl rings.

Note: The data in this table is illustrative and based on typical values for similar sulfonated aromatic triazines. Actual values would require specific quantum chemical calculations.

Reaction Mechanism Modeling

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, including the synthesis and transformations of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine. Such studies can elucidate reaction pathways, identify key intermediates, and determine the energetics of the reaction.

A critical aspect of reaction mechanism modeling is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.

For the synthesis of triazines, which often involves nucleophilic substitution or condensation reactions, DFT calculations can be employed to model the reaction pathway. frontiersin.orgresearchgate.net For instance, the synthesis of a trisubstituted triazine from cyanuric chloride and a substituted aniline (B41778) involves a stepwise nucleophilic aromatic substitution. Computational modeling of this process would involve locating the transition state for each substitution step.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Triazine Synthesis Step

Reaction StepMethod/Basis SetSolvent ModelCalculated Activation Energy (Ea) in kcal/mol (Illustrative)
Nucleophilic attack of a sulfophenylamine on a dichlorotriazineDFT (B3LYP/6-31G)PCM (Water)15-20
Elimination of HClDFT (B3LYP/6-31G)PCM (Water)5-10

Note: These values are hypothetical and serve to illustrate the type of data obtained from such calculations.

Beyond identifying individual transition states, computational modeling can elucidate the entire reaction pathway, including the formation of intermediates and byproducts. For complex reactions, such as the formation of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine, multiple pathways may be possible. Computational studies can help to determine the most favorable pathway by comparing the Gibbs free energy profiles of the different routes. For example, in the synthesis of functionally substituted triazines, the reaction can proceed through different intermediates, and the final product distribution can be rationalized by the calculated energetics of the competing pathways. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a molecule like 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine, MD simulations can provide valuable insights into its behavior in different environments. nih.govnih.gov

In the solution phase, the conformation and dynamics of a flexible molecule are strongly influenced by its interactions with the solvent. Given the presence of three sulfonate groups, 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine is expected to be highly soluble in water. MD simulations in a box of explicit water molecules can reveal the details of its hydration shell. rsc.org Key properties that can be studied include:

Radial Distribution Functions (RDFs): These describe the probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute. For this compound, RDFs would show a high degree of structuring of water molecules around the sulfonate groups due to strong hydrogen bonding.

Conformational Analysis: The phenyl groups in 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine can rotate around the C-C bonds connecting them to the triazine ring. MD simulations can explore the conformational landscape of the molecule in solution and determine the most populated conformations.

The nitrogen atoms of the 1,2,4-triazine ring and potentially the oxygen atoms of the sulfonate groups make 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine an excellent candidate as a ligand for metal ions. MD simulations are a powerful tool for studying the dynamics of such metal complexes in solution. researchgate.net These simulations can provide information on:

Coordination Stability: The stability of the coordination bonds between the ligand and the metal ion can be assessed by monitoring the bond distances and angles over the course of the simulation.

Ligand Flexibility: The simulations can show how the flexibility of the ligand is affected by coordination to a metal ion. The rotational freedom of the phenyl groups may be restricted upon complexation.

Solvent Reorganization: The coordination of a metal ion will lead to a reorganization of the solvent molecules around the complex. MD simulations can characterize the structure and dynamics of the solvent in the first and second coordination shells of the metal complex.

Analytical Chemistry Applications Focus on Chemical Principles

Use as Chromogenic Reagents or Dyes in Spectrophotometric Methods

Ferrozine is a highly sensitive and specific chromogenic reagent for the spectrophotometric determination of iron. Its water-soluble nature and the intense color of its metal complexes make it particularly suitable for aqueous sample analysis.

The fundamental principle behind the use of Ferrozine in colorimetric analysis is its reaction with ferrous ions (Fe²⁺) to form a stable, intensely colored magenta complex. This reaction provides a basis for the quantitative determination of iron. The color intensity of the resulting solution is directly proportional to the concentration of ferrous iron, which can be measured using a spectrophotometer.

The reaction is typically carried out in a buffered solution to ensure the optimal pH for complex formation. The presence of a reducing agent, such as hydroxylamine (B1172632) hydrochloride or ascorbic acid, is often required to reduce any ferric iron (Fe³⁺) present in the sample to the ferrous state (Fe²⁺), allowing for the determination of total iron.

The stoichiometry of the complex formed between Ferrozine and ferrous iron has been determined to be a 3:1 ligand-to-metal ratio. This means that three molecules of Ferrozine coordinate with one ferrous ion to form the colored complex.

Table 1: Properties of the Ferrous-Ferrozine Complex

Property Value
Molar Absorptivity 27,900 L mol⁻¹ cm⁻¹
Wavelength of Max. Absorbance (λmax) 562 nm
Optimal pH Range 4 - 9
Stoichiometry (Ferrozine:Fe²⁺) 3:1

Ferrozine is a derivative of 1,2,4-triazine (B1199460) and contains the α,α'-diimine functional group, which is a key feature of many chromogenic reagents for iron. The nitrogen atoms in the triazine ring and the pyridyl groups act as donor atoms for the metal ion.

The interaction between Ferrozine and a ferrous ion is a classic example of coordination chemistry. The Ferrozine molecule acts as a bidentate ligand, meaning it binds to the central metal ion through two of its nitrogen atoms. Three molecules of Ferrozine then arrange themselves around the ferrous ion in an octahedral geometry to form a stable tris-complex, [Fe(Ferrozine)₃]²⁺. The intense magenta color of this complex is due to a metal-to-ligand charge transfer (MLCT) band, which is characteristic of such iron(II)-diimine complexes.

Application in Separation Sciences

While not as widespread as its use in spectrophotometry, the properties of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine have been considered in the context of separation sciences.

There is limited evidence to suggest that 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine is commonly used as a stationary phase modifier or a mobile phase additive for the separation of other analytes. Its primary role in chromatography is often as a post-column derivatization reagent, where it is used to detect metal ions after they have been separated by a chromatographic technique such as ion chromatography.

However, the chromatographic behavior of Ferrozine itself has been studied. For instance, a high-performance liquid chromatography (HPLC) method for the analysis of Ferrozine has been developed using a mixed-mode column. This indicates that the molecule possesses properties that allow for its separation and quantification by chromatographic means.

Table 2: Example HPLC Method for Ferrozine Analysis

Parameter Condition
Column Newcrom BH mixed-mode
Mobile Phase Methanol/Water with Perchloric Acid buffer
Detection UV at 280 nm

Currently, there is no scientific literature to support the application of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine as a chiral selector in electrophoretic techniques. Chiral selectors are compounds that can differentiate between enantiomers, and while some triazine derivatives have been explored for chiral separations, Ferrozine itself has not been reported in this capacity.

The application of capillary electrophoresis (CE) for the analysis of metal ions, including iron, typically involves the use of other complexing agents to facilitate separation. These methods rely on the differential migration of the metal-ligand complexes in an electric field. While Ferrozine forms a charged complex with iron, its use as a primary complexing agent for electrophoretic separations is not a common practice.

Electrochemical Properties and Applications

The electrochemical properties of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine, particularly in its complex with iron, are of interest in analytical electrochemistry.

The Fe(II)-Ferrozine complex exhibits redox activity, which can be studied using techniques such as cyclic voltammetry. The formal potential of the [Fe(Ferrozine)₃]²⁺/[Fe(Ferrozine)₃]³⁺ couple provides information about the stability of the ferrous complex. As an Fe(II) stabilizing ligand, Ferrozine can prevent the oxidation of ferrous ions across a range of thermodynamic conditions.

Mediated electrochemical oxidation studies have been employed to determine the apparent standard redox potential (E°') of the Fe(II)/Fe(III)-Ferrozine system. This property is crucial for understanding its behavior in electrochemical sensors and for predicting its reactivity in various chemical environments.

While not a primary component of ion-selective electrodes for iron, Ferrozine's high affinity for Fe²⁺ makes it a useful indicator in potentiometric titrations and other electrochemical methods for iron determination. Its ability to selectively bind and stabilize ferrous iron allows for the indirect electrochemical monitoring of reactions involving this ion.

Redox Behavior of the Triazine-Pyridine System

The redox behavior of the integrated triazine-pyridine system in Ferrozine is fundamental to its chemical reactivity, although detailed electrochemical studies on the free ligand are not extensively documented. The redox properties are influenced by the electron-withdrawing nature of the 1,2,4-triazine ring and the coordinating pyridine (B92270) moiety.

When Ferrozine chelates with iron(II), it forms a stable tris complex, [Fe(Fz)₃]⁴⁻. This complex is notably resistant to oxidation. Studies have shown that Ferrozine acts as an Fe(II) stabilizing ligand, capable of preventing the oxidation of Fe(II) across a range of thermodynamic conditions. rsc.org This stabilization is a key aspect of its redox behavior in the presence of iron. The high stability of the Fe(II) complex is attributed to the strong ligand field generated by the three Ferrozine molecules surrounding the iron center.

In the presence of other molecules, such as amino acids, the redox behavior can be more complex. For example, the interaction of Fe(II), Ferrozine, and an amino acid can form a primary blue complex. This complex can then decompose through two distinct pathways: a non-oxidative route leading to the formation of the stable purple [Fe(Fz)₃]⁴⁻ complex, or an oxidative pathway resulting in Fe(III) and colorless products. The specific pathway taken is dependent on the experimental conditions.

The sulfonation of the phenyl groups in Ferrozine, which results in the sulfophenyl moieties, significantly enhances its water solubility but is not expected to be the primary driver of its fundamental redox activity, which is centered on the nitrogen-containing heterocyclic core.

Summary of Redox-Related Properties of the Ferrozine System
PropertyObservationReference
Fe(II) Complex StabilityForms a highly stable tris complex, [Fe(Fz)₃]⁴⁻, which is resistant to oxidation. rsc.org
Redox Center in Related ComplexesIn similar pyridyl-triazine metal complexes, the triazine moiety is often the primary site of reduction. rsc.org
Interaction with Amino AcidsForms a transient blue complex with Fe(II) and amino acids, which can undergo both oxidative and non-oxidative decomposition.

Application in Sensing (Focus on chemical transducer function)

The most prominent analytical application of 3-(2-Pyridyl)-5,6-bis(4-sulfophenyl)-1,2,4-triazine (Ferrozine) is in the spectrophotometric determination of ferrous iron (Fe²⁺). In this context, Ferrozine functions as a highly effective chemical transducer, converting the presence of the analyte (Fe²⁺) into a measurable optical signal.

The fundamental principle of this sensing application lies in the formation of a intensely colored coordination complex. Ferrozine reacts with Fe²⁺ in a 3:1 stoichiometric ratio to form a stable, magenta-colored tris-complex, [Fe(Fz)₃]⁴⁻. illinois.edu This complex is highly soluble in water due to the sulfonate groups on the phenyl rings. The formation of this complex is rapid and occurs over a broad pH range, typically between 4 and 9. illinois.edu

The function of Ferrozine as a chemical transducer can be broken down into two key stages:

Recognition: The Ferrozine molecule selectively binds to Fe²⁺ ions in the sample. This recognition is driven by the coordination of the iron ion with the nitrogen atoms of the pyridine and triazine rings of three Ferrozine molecules.

Signal Transduction: Upon complexation, there is a significant change in the electronic structure of the Ferrozine ligand system. This alteration leads to a dramatic change in the way the molecule interacts with light. The resulting [Fe(Fz)₃]⁴⁻ complex exhibits a strong absorbance of light in the visible spectrum, with a maximum absorbance (λmax) at 562 nm. illinois.edu The intensity of the magenta color, and therefore the absorbance at this wavelength, is directly proportional to the concentration of Fe²⁺ in the sample, following the Beer-Lambert law. illinois.edu

This colorimetric response allows for the quantitative determination of iron. The high molar absorptivity of the Fe(II)-Ferrozine complex, reported to be approximately 27,900 L mol⁻¹ cm⁻¹, contributes to the high sensitivity of this analytical method. illinois.edu

To ensure accurate measurement of total iron in a sample, any ferric iron (Fe³⁺) present is typically reduced to Fe²⁺ prior to the addition of Ferrozine. This is often achieved using a reducing agent such as ascorbic acid or hydroxylamine. nih.gov

The sensing system can be summarized by the following reaction:

Fe²⁺ + 3 Ferrozine → [Fe(Ferrozine)₃]⁴⁻ (Magenta Complex)

This reaction forms the basis for numerous standard methods for iron analysis in various matrices, including water, biological samples, and industrial materials.

Key Parameters for Ferrozine-Based Iron Sensing
ParameterValue/DescriptionReference
AnalyteFerrous Iron (Fe²⁺) illinois.edu
Stoichiometry (Ferrozine:Fe²⁺)3:1 illinois.edu
Complex Formed[Fe(Fz)₃]⁴⁻ illinois.edu
Appearance of ComplexMagenta illinois.edu
Optimal pH Range4 - 9 illinois.edu
Maximum Absorbance (λmax)562 nm illinois.edu
Molar Absorptivity (ε)~27,900 L mol⁻¹ cm⁻¹ illinois.edu

Environmental Chemistry and Degradation Studies Chemical Aspects

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, is a process where light energy drives chemical reactions that break down a molecule. For 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine, both the triazine ring and the aromatic phenyl groups are susceptible to photochemical transformations.

Identification of Photoproducts

Specific photoproducts for 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine have not been documented in the reviewed scientific literature. However, based on studies of other triazine-containing compounds, such as certain herbicides, potential degradation products can be hypothesized. csbsju.eduresearchgate.net The primary degradation pathways for triazines often involve transformations of the side chains and eventual cleavage of the triazine ring. csbsju.eduresearchgate.net

For 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine, potential photoproducts could arise from:

Hydroxylation: The substitution of a sulfonate group (-SO₃H) with a hydroxyl group (-OH) on the phenyl rings.

Desulfonation: The complete removal of the sulfonate group, leading to the formation of corresponding phenyl-triazine structures. This is a known reversible reaction for arylsulfonic acids under certain conditions. openochem.orgwikipedia.org

Triazine Ring Cleavage: The breakdown of the 1,2,4-triazine (B1199460) ring, which would lead to a variety of smaller organic molecules. Studies on other triazines have shown the formation of compounds like cyanuric acid as an intermediate from the breakdown of the triazine ring. researchgate.net

Mechanistic Studies of Photolysis

Detailed mechanistic studies on the photolysis of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine are not available. In general, photolysis can occur through direct or indirect mechanisms.

Direct Photolysis: The molecule itself absorbs photons of light, leading to an excited state that is more reactive and can undergo bond cleavage or rearrangement. The aromatic and heterocyclic structure of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine suggests it would absorb UV radiation, making direct photolysis a potential degradation pathway.

Indirect Photolysis: Other substances in the environment, known as photosensitizers (e.g., humic substances in natural waters), absorb light and transfer the energy to the target compound, or generate reactive species like hydroxyl radicals (•OH) that then react with the compound. csbsju.edu The reaction with hydroxyl radicals is a major pathway for the degradation of many organic pollutants in the environment. scirp.orgelsevierpure.com

Chemical Hydrolysis and Solvolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine towards hydrolysis is dependent on factors like pH and temperature.

pH Dependence of Degradation

The rate of hydrolysis of organic compounds is often highly dependent on the pH of the surrounding medium. For 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine, both the triazine ring and the sulfonate groups can be affected by pH.

While specific data is lacking for this compound, studies on other triazines indicate that the hydrolytic stability of the triazine ring can be influenced by pH, with both acid and base-catalyzed hydrolysis being possible. rsc.org For the sulfonate groups, arylsulfonic acids are generally stable but can undergo hydrolysis under forcing conditions, such as high temperatures in aqueous acid, to yield the parent arene. wikipedia.org The rate of hydrolysis of sulfonate esters has been shown to be pH-dependent. acs.org It is plausible that the degradation of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine would also exhibit a dependence on pH, but the optimal conditions for its degradation are not documented.

Products of Hydrolytic Cleavage

There is no specific information available on the products formed from the hydrolytic cleavage of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine. Based on the general chemistry of related compounds, potential hydrolysis products could include:

Cleavage of the C-S bond: Hydrolysis of the sulfonate groups from the phenyl rings would result in sulfuric acid and the corresponding hydroxyphenyl-triazine derivatives.

Cleavage of the triazine ring: This would be a more extensive degradation, leading to the formation of smaller, more soluble organic fragments and inorganic ions. The stability of the 1,2,4-triazine ring is considerable, but it can be cleaved under certain hydrolytic conditions. rsc.org

Interaction with Environmental Matrices (from a chemical perspective)

The fate and transport of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine in the environment are significantly influenced by its interactions with soil, sediment, and dissolved organic matter.

Due to the presence of three sulfonate groups, the molecule is expected to be highly water-soluble. The sulfonate groups are strong acids and will exist as anions (sulfonates) under typical environmental pH conditions. This high polarity and ionic character suggest that its interaction with environmental matrices will be governed by several factors:

Sorption to Soil and Sediment: The sorption of sulfonated aromatic compounds to soil is complex and depends on soil properties such as organic matter content, clay content, and pH. nih.govresearchgate.net Generally, highly polar and anionic compounds like 2,5,6-tris(4-sulfophenyl)-1,2,4-triazine are expected to have low sorption to soils, especially those with a net negative charge, due to electrostatic repulsion. frontiersin.orgdiva-portal.org However, interactions with positively charged sites on clay minerals or metal oxides, or partitioning into soil organic matter, could still occur. acs.orgmdpi.com

Interaction with Dissolved Organic Matter (DOM): The compound may form complexes with dissolved organic matter, such as humic and fulvic acids, in natural waters. This interaction can affect its mobility, bioavailability, and susceptibility to degradation. nih.gov

Adsorption/Desorption Mechanisms on Mineral Surfaces

The adsorption of organic compounds to clay minerals is influenced by a variety of factors including the properties of the compound (hydrophilicity, charge, and functional groups) and the characteristics of the mineral surface (surface charge, surface area, and the nature of exchangeable cations). nih.govnih.gov For 2,5,6-tris(4-sulfophenyl)-1,2,4-triazin-3(2H)-one, the presence of three sulfonate (-SO₃⁻) groups makes the molecule highly water-soluble and imparts a negative charge under typical environmental pH conditions.

Studies on other sulfonated compounds have shown that their adsorption to clay minerals can be complex. For instance, the adsorption of sulfonamide antimicrobials to montmorillonite (B579905) and kaolinite (B1170537) is pH-dependent, with cationic and neutral species generally showing higher adsorption than anionic species. nih.gov Given that 2,5,6-tris(4-sulfophenyl)-1,2,4-triazin-3(2H)-one is anionic, its adsorption to negatively charged clay surfaces like montmorillonite and kaolinite is expected to be limited due to electrostatic repulsion. However, interactions can still occur through other mechanisms.

Potential Adsorption Mechanisms:

Cation Bridging: Divalent or trivalent cations present in the soil solution or on the clay surface could act as a bridge between the negatively charged sulfonate groups of the molecule and the negatively charged mineral surface.

Surface Complexation with Metal Oxides: Soils and sediments often contain metal oxides and hydroxides (e.g., of iron and aluminum) which have variable surface charges. At pH values below their point of zero charge, these surfaces are positively charged and could adsorb the anionic 2,5,6-tris(4-sulfophenyl)-1,2,4-triazin-3(2H)-one via electrostatic attraction.

Van der Waals Forces: Despite the electrostatic repulsion, weak van der Waals forces between the aromatic rings of the molecule and the mineral surface could contribute to adsorption.

Hydrogen Bonding: The nitrogen atoms in the triazine ring and the oxygen atoms of the sulfonate groups could potentially form hydrogen bonds with hydroxyl groups on the mineral surfaces.

Research on other triazine herbicides, such as atrazine (B1667683) and simazine, has shown that montmorillonite is a more effective sorbent than kaolinite. nih.gov The larger surface area and interlayer space of montmorillonite provide more sites for interaction. Theoretical studies on the adsorption of various triazine derivatives on montmorillonite suggest that the size of the molecule and the nature of the exchangeable cations on the clay surface are critical factors. researchgate.netajrt.dz

Desorption:

Desorption processes are equally important in determining the mobility of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazin-3(2H)-one in the environment. If adsorption is primarily driven by weak and reversible forces like van der Waals interactions or electrostatic attraction, the compound could be readily desorbed and transported with water flow. The high water solubility of this compound would favor its partitioning into the aqueous phase, leading to high mobility in soil and potential for groundwater contamination.

Complexation with Dissolved Organic Matter

Dissolved organic matter (DOM), particularly humic and fulvic acids, plays a crucial role in the speciation and transport of organic and inorganic compounds in aquatic and terrestrial environments. The structure of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazin-3(2H)-one, with its multiple sulfonate groups and aromatic rings, suggests a high potential for complexation with DOM.

The primary mechanism of interaction between this sulfonated triazine and DOM is likely through the formation of metal-bridged complexes. 2,5,6-tris(4-sulfophenyl)-1,2,4-triazin-3(2H)-one is a strong chelating agent for metal ions, especially iron(II). acs.org In the environment, it will compete with natural ligands, including DOM, for available metal ions.

Mechanisms of Complexation:

Metal-Mediated Bridging: The compound can form strong complexes with metal ions (e.g., Fe³⁺, Al³⁺, Ca²⁺) that are also bound to the functional groups (carboxyl, phenolic) of DOM. This would effectively link the triazine molecule to the DOM structure. Studies on sulfonated humic acids have shown that the incorporation of sulfonate groups can enhance the solubility of metal-humic complexes. researchgate.net

Hydrophobic Interactions: The phenyl rings of the triazine derivative can interact with hydrophobic regions of the humic substance superstructure through van der Waals forces.

Hydrogen Bonding: The nitrogen and oxygen atoms in the triazine molecule can form hydrogen bonds with the various functional groups present in DOM.

The complexation of 2,5,6-tris(4-sulfophenyl)-1,2,4-triazin-3(2H)-one with DOM is expected to significantly influence its environmental fate. Formation of large, water-soluble complexes with DOM could enhance its mobility and transport in surface and groundwaters. Conversely, if the DOM itself is adsorbed to mineral surfaces, the complexed triazine would also be retained in the soil matrix.

Research on other chelating agents like EDTA has demonstrated that their complexation with metals can increase the mobility and bioavailability of these metals. amazonaws.comscielo.br Similarly, the formation of stable, water-soluble complexes between 2,5,6-tris(4-sulfophenyl)-1,2,4-triazin-3(2H)-one and metal ions, potentially also involving DOM, could have implications for metal cycling in the environment.

Advanced Materials Chemistry As Chemical Building Blocks, Not Material Properties

Precursors for Supramolecular Assemblies

Supramolecular chemistry relies on the spontaneous association of molecules through non-covalent forces to form well-defined, larger structures. The triazine-pyridine scaffold is an excellent participant in these interactions, enabling the programmed assembly of intricate architectures.

The non-sulfonated parent molecule, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699), serves as an excellent model for understanding the self-assembly behavior driven by the core structure. Crystal structure analyses of this and related compounds reveal a network of subtle yet determinative non-covalent interactions that dictate the packing in the solid state. nih.govmdpi.com

Table 1: Examples of Non-Covalent Interactions in a Related Triazine Crystal Structure

Interacting GroupsInteraction TypeDistance (Å)Reference
C-H (phenyl) ··· N (triazine)Hydrogen Bond2.824 nih.gov
C-H (phenyl) ··· π (pyridine ring)C-H···π- nih.gov
C-H (phenyl) ··· π (phenyl ring)C-H···π- nih.gov

Crystal engineering aims to design and synthesize solid-state structures with desired properties, based on an understanding of intermolecular interactions. The predictable coordination geometry of the 3-(2-pyridyl)-1,2,4-triazine fragment makes it a valuable component for directed assembly. This "bipyridine-type" chelation site readily coordinates to metal ions like Cu(I), Ag(I), and Cu(II), forming discrete dinuclear or polynuclear complexes. mdpi.com

Table 2: Selected Structural Data from a Related Pyridyl-Triazine Compound

ParameterDescriptionValueReference
Dihedral AngleAngle between triazine and pyridine (B92270) rings2.94 (2)° nih.gov
Dihedral AngleAngle between triazine and phenyl ring 153.35 (2)° nih.gov
Dihedral AngleAngle between triazine and phenyl ring 250.43 (2)° nih.gov

Monomers or Building Blocks for Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs)

The rigidity, defined geometry, and functional sites of 3-(2-pyridyl)-5,6-bis(4-sulfophenyl)-1,2,4-triazine make it an attractive, albeit challenging, building block for the synthesis of porous crystalline materials like MOFs and COFs.

The triazine-pyridine core is a desirable component for porous frameworks for several reasons. The nitrogen atoms within the triazine ring are electron-withdrawing, which can impart useful electronic properties to the resulting framework. rsc.org In the context of COFs, which are built from strong covalent bonds, building blocks containing triazine rings are known to create materials with high chemical stability and permanent porosity. nih.govacs.org

When designing MOFs, the triazine-pyridine unit can act as a multidentate linker, bridging multiple metal centers. researchgate.netnih.gov The specific connectivity depends on which nitrogen atoms coordinate to the metal ions. Furthermore, the introduction of N-heterocycles like pyridine and triazine into a framework can enhance charge separation and transportation, a principle that is key in designing materials for photocatalysis. rsc.orgrsc.org The electron-withdrawing power follows the general trend of triazine > pyridine, making building blocks with both components particularly interesting for tuning the electronic landscape of a material. rsc.orgrsc.org

The synthesis of porous frameworks using sulfonate-based ligands like 3-(2-pyridyl)-5,6-bis(4-sulfophenyl)-1,2,4-triazine presents both opportunities and challenges. Organosulfonates have been less studied in MOF chemistry compared to their carboxylate counterparts, partly due to the weaker coordination of sulfonate oxygen atoms to metal centers. researchgate.netnih.gov However, this challenge can be overcome by using a mixed-linker system, where a stronger N-donor ligand (like the triazine-pyridine core itself) ensures the stability of the framework. nih.govrsc.org

The primary advantage of incorporating sulfonate groups is the creation of highly polar and hydrophilic pores. researchgate.netnih.gov This contrasts with the often hydrophobic pores of many carboxylate-based MOFs. These hydrophilic, sulfonate-lined pores can act as "proton reservoirs," which can be highly beneficial for applications like proton conduction or facilitating chemical reactions that require a high local concentration of protons. nih.govacs.org While the bulky sulfonate groups may lead to more confined porosity compared to carboxylates, the resulting polar environment can lead to improved affinity for polar molecules like CO2. nih.govrsc.org The synthesis of such frameworks typically involves hydrothermal or solvothermal methods, where the ligand and a metal salt are heated in a suitable solvent. researchgate.netnih.gov

Structure Reactivity/property Relationships

Elucidation of Electronic and Steric Effects on Chemical Reactivity

The reactivity of the 1,2,4-triazine (B1199460) ring system is significantly influenced by the electronic nature of its substituents. The triazine ring itself is electron-deficient, and this character is modulated by the groups attached to it.

Electronic Effects:

Inductive and Resonance Effects: The two 4-sulfophenyl groups at positions 5 and 6 exert a strong electron-withdrawing effect due to the sulfonate (-SO₃H) moiety. This effect enhances the electron deficiency of the triazine ring, making it more susceptible to nucleophilic attack. Conversely, the substituent at the 3-position plays a crucial role in modulating this reactivity. An electron-donating group at this position can partially offset the electron deficiency, while an electron-withdrawing group will further enhance it.

Reaction Mechanisms: In nucleophilic aromatic substitution (SNAr) reactions, the rate is highly dependent on the electronic stabilization of the intermediate Meisenheimer complex. For functionally similar aromatic ethers, the reaction proceeds via a base-catalyzed pathway involving a zwitterionic intermediate. rsc.org The stability of this intermediate, and thus the reaction rate, is directly influenced by the electronic properties of the substituents on the rings.

Steric Effects:

Steric Hindrance: The size of the substituent at the 3-position, as well as the phenyl groups at positions 5 and 6, creates steric hindrance around the triazine core. This can impede the approach of nucleophiles or other reactants. For instance, studies on related nitrogen-containing heterocyclic systems show that bulky substituents can significantly lower reaction rates by sterically hindering the formation of reaction intermediates. rsc.org

Correlation of Substituent Effects with Spectroscopic Parameters

Spectroscopic techniques are invaluable for probing the electronic and structural properties of 1,2,4-triazine derivatives. The spectroscopic parameters are often directly correlated with the nature of the substituents.

Infrared (IR) Spectroscopy:

The characteristic stretching frequencies of the C=N and N=N bonds within the triazine ring are sensitive to the electronic environment. Upon coordination to a metal ion, these bands typically shift to lower wavenumbers, indicating a weakening of the bonds due to the donation of electron density from the nitrogen atoms to the metal. academie-sciences.fr The magnitude of this shift can provide insight into the strength of the metal-ligand bond.

UV-Visible Spectroscopy:

The electronic transitions observed in the UV-Vis spectra of these compounds are influenced by the substituents. Transitions are typically of the π → π* and n → π* type. The position and intensity of these absorption bands can be altered by substituents that extend the π-conjugated system or change the energy levels of the molecular orbitals. For example, theoretical calculations on related triazine complexes have been used to assign specific electronic transitions, such as HOMO→LUMO excitations, which are directly related to the observed colors of the complexes. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The chemical shifts of the protons and carbons in the triazine and phenyl rings are indicative of the local electronic density. Electron-withdrawing substituents generally cause downfield shifts (higher ppm), while electron-donating groups cause upfield shifts. In studies of similar triazine-based ligands, coordination to a metal ion leads to significant changes in the 1H NMR spectrum, providing information about the coordination sites. academie-sciences.fr

Spectroscopic TechniqueParameterInfluence of Electron-Withdrawing SubstituentsInfluence of Metal Coordination
Infrared (IR) C=N, N=N stretching frequencyMinor shifts depending on inductive/resonance effectsShift to lower wavenumber
UV-Visible λmax (absorption maximum)Can cause bathochromic (red) or hypsochromic (blue) shiftsSignificant shifts due to ligand-to-metal charge transfer bands
NMR Chemical Shift (δ)Downfield shift (deshielding)Significant shifts in protons near coordination sites

Impact of Molecular Architecture on Coordination Behavior

The primary function of many 5,6-bis(4-sulfophenyl)-1,2,4-triazine derivatives is to act as ligands for metal ions. Their molecular architecture is pivotal to this role.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-5 6-Bis-4-sulfophenyl-1,2,4-triazin-3, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves sulfonation of phenyltriazine precursors under controlled acidic conditions (e.g., H₂SO₄ catalysis). Post-synthesis, purity validation requires a combination of chromatographic techniques (HPLC with UV detection for sulfonic acid derivatives ) and spectroscopic methods (¹H/¹³C NMR for structural confirmation). Quantitative analysis of sulfonic acid groups can be achieved via ion-exchange chromatography .

Q. How can spectroscopic techniques resolve structural ambiguities in sulfophenyltriazine derivatives?

  • Methodological Answer : Use complementary spectroscopic tools:

  • NMR : ¹H NMR identifies proton environments near sulfonic acid groups (downfield shifts ~δ 7.5–8.5 ppm). ¹³C NMR confirms carbon framework and sulfonation sites.
  • FT-IR : Characteristic S=O stretching (1050–1200 cm⁻¹) and triazine ring vibrations (1500–1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks and fragmentation patterns to rule out impurities .

Q. What theoretical frameworks guide the study of sulfophenyltriazine reactivity?

  • Methodological Answer : Reactivity studies should align with:

  • Acid-Base Theory : Sulfonic acid groups influence proton transfer mechanisms in aqueous solutions.
  • Molecular Orbital Theory : DFT calculations predict electrophilic/nucleophilic sites on the triazine ring .
  • Kinetic Modeling : Pseudo-first-order kinetics for sulfonation reactions under varying pH/temperature .

Advanced Research Questions

Q. How to design factorial experiments for optimizing sulfophenyltriazine synthesis under multi-variable conditions?

  • Methodological Answer : Apply a 2ⁿ factorial design to test variables (e.g., temperature, catalyst concentration, reaction time). For example:

VariableLow Level (-1)High Level (+1)
Temperature (°C)80120
H₂SO₄ (mol%)515
Analyze interactions using ANOVA to identify significant factors affecting yield/purity .

Q. How to reconcile contradictory data in sulfophenyltriazine stability studies (e.g., thermal vs. photolytic degradation)?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under identical conditions to isolate environmental variables.
  • Multi-Method Validation : Combine thermogravimetric analysis (TGA) for thermal stability with UV-vis spectroscopy for photodegradation kinetics.
  • Theoretical Alignment : Cross-reference results with computational models (e.g., Arrhenius plots for thermal decay vs. TD-DFT for photoexcitation pathways) .

Q. What computational strategies enhance the prediction of sulfophenyltriazine interactions in catalytic systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. organic media) to predict solubility and aggregation.
  • Docking Studies : Use AutoDock Vina to model binding affinities with catalytic enzymes or metal surfaces.
  • Machine Learning : Train models on existing datasets (e.g., reaction yields, solvent effects) to predict optimal synthetic conditions .

Theoretical and Methodological Guidance

  • Linking Research to Frameworks : Ground experimental designs in acid-base theory or molecular orbital models to ensure hypothesis-driven inquiry .
  • Methodological Rigor : Use exploratory research phases (e.g., pilot studies) to refine variables before full factorial experiments .
  • Data Integration : Combine experimental results with computational predictions to address multidimensional research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.